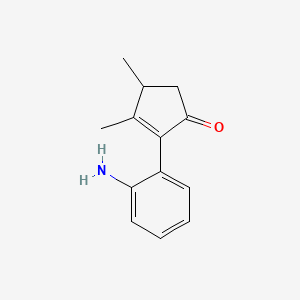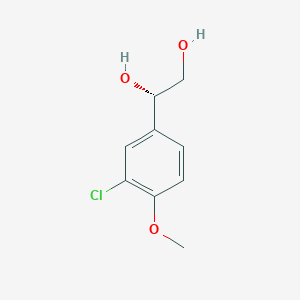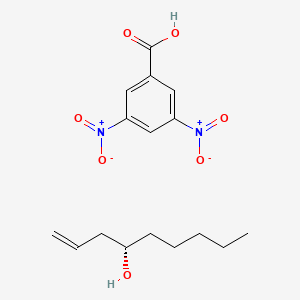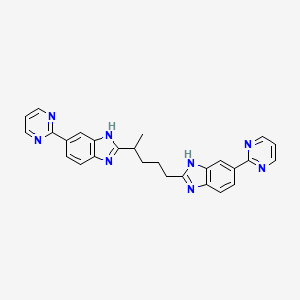![molecular formula C9H10Cl2O2 B12598192 1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene CAS No. 603113-81-1](/img/structure/B12598192.png)
1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene is an organic compound with the molecular formula C8H8Cl2O2 It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 3 positions, and a [(methoxymethoxy)methyl] group is attached at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene typically involves the chlorination of a suitable benzene derivative followed by the introduction of the [(methoxymethoxy)methyl] group. One common method is the electrophilic aromatic substitution reaction, where benzene is first chlorinated to form 1,3-dichlorobenzene. This intermediate is then reacted with formaldehyde and methanol under acidic conditions to introduce the [(methoxymethoxy)methyl] group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The [(methoxymethoxy)methyl] group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or modify the [(methoxymethoxy)methyl] group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Products depend on the nucleophile used, such as 1,3-dichloro-2-(hydroxymethyl)benzene.
Oxidation: Products include 1,3-dichloro-2-formylbenzene.
Reduction: Products include 1,3-dichloro-2-methylbenzene.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene involves its interaction with molecular targets through its functional groups. The chlorine atoms and the [(methoxymethoxy)methyl] group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichloro-2-methylbenzene: Similar structure but with a methyl group instead of [(methoxymethoxy)methyl].
1,3-Dichlorobenzene: Lacks the [(methoxymethoxy)methyl] group.
1,4-Dichloro-2-[(methoxymethoxy)methyl]benzene: Chlorine atoms at different positions.
Uniqueness
1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene is unique due to the presence of the [(methoxymethoxy)methyl] group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
603113-81-1 |
|---|---|
Molekularformel |
C9H10Cl2O2 |
Molekulargewicht |
221.08 g/mol |
IUPAC-Name |
1,3-dichloro-2-(methoxymethoxymethyl)benzene |
InChI |
InChI=1S/C9H10Cl2O2/c1-12-6-13-5-7-8(10)3-2-4-9(7)11/h2-4H,5-6H2,1H3 |
InChI-Schlüssel |
OMOMRZGKGWZSIE-UHFFFAOYSA-N |
Kanonische SMILES |
COCOCC1=C(C=CC=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12598132.png)

![2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole](/img/structure/B12598136.png)

![8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine](/img/structure/B12598142.png)
![({[(2S,6S)-2,6-Dimethyldodecyl]oxy}methyl)benzene](/img/structure/B12598144.png)

![7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B12598161.png)
![4-[2-[(3,4-dioxo-1-naphthyl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxo-butanamide](/img/structure/B12598167.png)
![2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598174.png)



![5-Chloro-2-hydroxy-N-[(2'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12598199.png)
